molecular formula C12H12BrNO3 B2691204 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid CAS No. 111083-28-4

6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Cat. No. B2691204
CAS RN: 111083-28-4
M. Wt: 298.136
InChI Key: LTBHATYBASAESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid” is a product used for proteomics research . The molecular formula is C12H12BrNO3, and the molecular weight is 298.13 .

Scientific Research Applications

Synthesis and Development of Derivatives

  • A strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid was developed, leading to the formation of an important scaffold for anti-inflammatory compounds like Herdmanine D. This process involves trifluoroacetylated indole-driven hydrolysis, selectively directing bromine substitution (P. Sharma et al., 2020).

Application in Brominated Tryptophan Alkaloids

  • Investigation into brominated tryptophan derivatives yielded compounds including 6-bromo-1H-indole-3-carboxylic acid methyl ester, suggesting potential applications in the study and development of new alkaloids (Nathaniel L. Segraves & P. Crews, 2005).

Structural Studies and Crystallography

  • The crystal structure of related compounds, such as 5-methoxyindole-3-acetic acid, has been studied, which could be relevant for understanding the structural properties of 6-bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its derivatives (T. Sakaki et al., 1975).

Synthesis of Novel Compounds

  • Novel syntheses of indole and benzimidazole derivatives, starting from compounds like 2-methylindole-3-acetic acid, suggest the potential for synthesizing diverse derivatives of 6-bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid for various applications (Xin-ying Wang et al., 2016).

Synthesis Routes for Indolecarboxylic Acids

  • Various routes for synthesizing indolecarboxylic acids, including those with bromo and methoxy groups, have been explored, which could guide the synthesis and application of 6-bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid in different fields (A. Kasahara et al., 2007).

properties

IUPAC Name

6-bromo-5-methoxy-1,2-dimethylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-6-11(12(15)16)7-4-10(17-3)8(13)5-9(7)14(6)2/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBHATYBASAESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

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